molecular formula C22H17FN6OS B2810693 N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide CAS No. 1223917-95-0

N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide

Cat. No.: B2810693
CAS No.: 1223917-95-0
M. Wt: 432.48
InChI Key: JIKCUIHGLZMQGR-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide is a complex organic compound that features a unique structure combining fluorophenyl, pyrazolo, triazolo, and pyrazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the thioacetamide group to a primary amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, organometallic reagents, and other nucleophiles or electrophiles under controlled temperature and solvent conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent, possibly targeting specific enzymes or receptors in the body.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study biological processes and pathways, providing insights into cellular mechanisms and interactions.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide is unique due to its combination of fluorophenyl, pyrazolo, triazolo, and pyrazinyl groups, which confer specific chemical and biological properties

Properties

CAS No.

1223917-95-0

Molecular Formula

C22H17FN6OS

Molecular Weight

432.48

IUPAC Name

N-(3-fluorophenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H17FN6OS/c1-14-5-7-15(8-6-14)18-12-19-21-25-26-22(28(21)9-10-29(19)27-18)31-13-20(30)24-17-4-2-3-16(23)11-17/h2-12H,13H2,1H3,(H,24,30)

InChI Key

JIKCUIHGLZMQGR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=CC=C5)F)C3=C2

solubility

not available

Origin of Product

United States

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